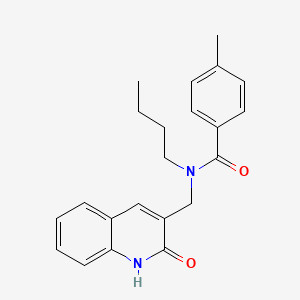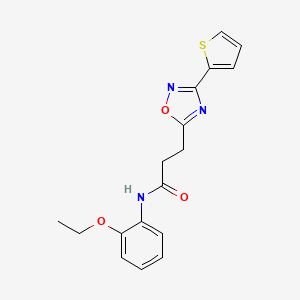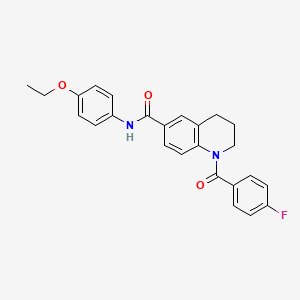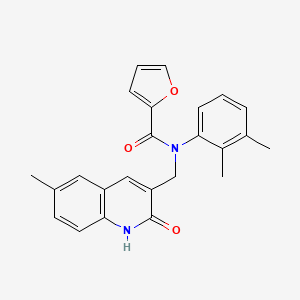![molecular formula C23H24N4O B7696399 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, also known as BMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the pyrazoloquinoline family and is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair.
Wirkmechanismus
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide selectively inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair, and its dysregulation has been linked to many diseases, including cancer and neurodegenerative disorders. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells and reduces inflammation and oxidative stress in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inducing cell death, reducing tumor growth, reducing inflammation and oxidative stress, and improving cognitive function. This compound has also been shown to have antiviral activity against hepatitis C virus and dengue virus by inhibiting their replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has several advantages for lab experiments, including its high purity and yield, its selective inhibition of CK2, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, including the optimization of its synthesis method to improve its solubility and reduce its toxicity, the identification of its molecular targets and mechanisms of action in various diseases, and the development of new derivatives with improved potency and selectivity. This compound also has potential applications in other diseases, such as viral infections and autoimmune disorders, which could be explored in future studies.
Synthesemethoden
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide involves a multi-step process that starts with the reaction of 2-chloro-3-methylbenzoic acid with 1-butyl-1H-pyrazolo[3,4-b]quinoline-6-carboxylic acid. The resulting intermediate is then reacted with 3-dimethylaminopropylamine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell death and reduce tumor growth in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. In addition, this compound has antiviral activity against hepatitis C virus and dengue virus, making it a promising candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-5-11-27-22-19(14-18-13-16(3)9-10-20(18)24-22)21(26-27)25-23(28)17-8-6-7-15(2)12-17/h6-10,12-14H,4-5,11H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEUVXHLVDPIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


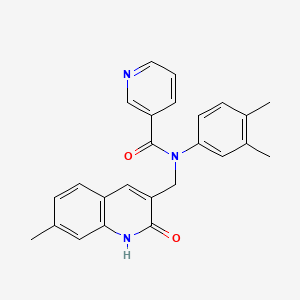
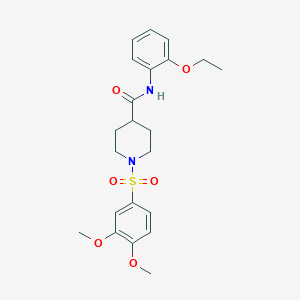

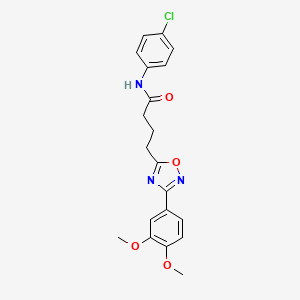
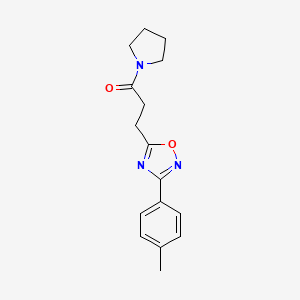
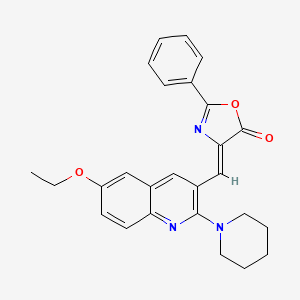
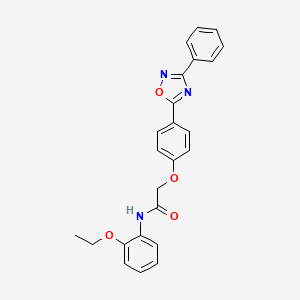

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
